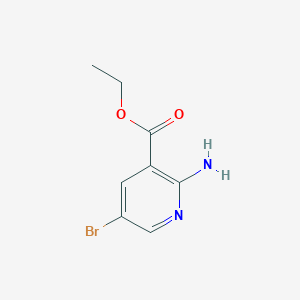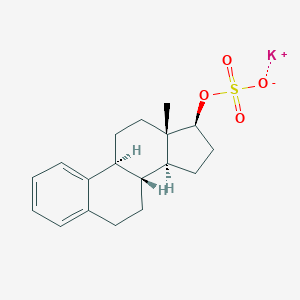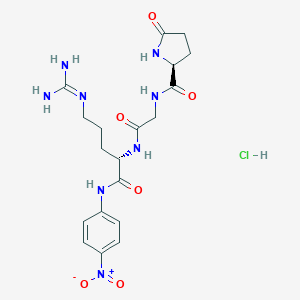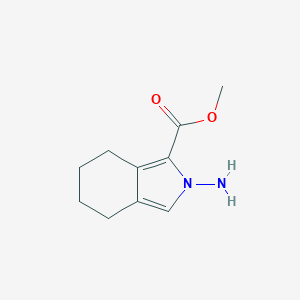
Ácido (S)-2-(4-metilfenil)propiónico
Descripción general
Descripción
Synthesis Analysis
The synthesis of (S)-2-(4-Methylphenyl)propionic acid and related compounds involves several key steps, including methylation, hydrolysis, and bromide reaction processes. For example, 2-(4-Bromomethylphenyl) propionic acid , a compound closely related to our target molecule, was synthesized from p-methylbenzyl cyanide through a series of reactions, highlighting the complexity and versatility of synthetic routes for such compounds (Cheng Qing-rong, 2011).
Molecular Structure Analysis
Molecular structure analysis, particularly through single-crystal X-ray analysis, plays a crucial role in confirming the structure of (S)-2-(4-Methylphenyl)propionic acid and its derivatives. This analytical method provides unambiguous structure determination, as demonstrated in studies involving closely related compounds (Isuru R. Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of (S)-2-(4-Methylphenyl)propionic acid involves various functional group transformations and interactions. Studies have detailed the synthesis of derivatives through reactions such as hydromagnesation using nickel or titanium catalysts, which exemplify the compound's versatility in chemical synthesis (T. Amano et al., 1986).
Physical Properties Analysis
The physical properties of (S)-2-(4-Methylphenyl)propionic acid and its derivatives, including their crystalline structures and phase transitions, are crucial for understanding their behavior in different environments. For instance, the crystal structure analysis of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid provides insight into the acid's solid-state properties (C. Kennard et al., 1982).
Chemical Properties Analysis
The chemical properties of (S)-2-(4-Methylphenyl)propionic acid include its reactivity towards various chemical reactions, such as condensation and hydrogenation, leading to a wide array of derivatives. These reactions are pivotal in synthesizing complex molecules and exploring the compound's potential in various chemical contexts (Zhang Dan-shen, 2009).
Aplicaciones Científicas De Investigación
Ciencia de los materiales
Los investigadores en ciencia de los materiales pueden usar ácido (S)-2-(4-metilfenil)propiónico para desarrollar nuevos materiales con propiedades deseadas. Su estructura molecular puede ser un componente clave en polímeros, recubrimientos y otros materiales que requieren propiedades mecánicas o químicas específicas.
Estas aplicaciones resaltan la importancia y versatilidad del compuesto en la investigación científica en varios campos . Cada aplicación aprovecha la estructura química única del compuesto, lo que demuestra su valor en el avance de la tecnología y la ciencia.
Mecanismo De Acción
Propiedades
IUPAC Name |
(2S)-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOFXPLHVSIHS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290980 | |
| Record name | (S)-2-(4-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124709-72-4 | |
| Record name | (S)-2-(4-Methylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124709-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)propionic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-(4-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2ZQO15R5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of enantioselectivity in the context of the research paper, and how does Novozym 435 contribute to this?
A1: Enantioselectivity is crucial in this research because it refers to the selective synthesis or separation of one enantiomer of a chiral molecule over the other. [] (S)-2-(4-Methylphenyl)propionic acid exists as two enantiomers – (R) and (S) forms – which have identical physical properties but can exhibit different biological activities. The research paper focuses on using Novozym 435, a lipase enzyme, to selectively esterify the (S)-enantiomer of 2-(4-Methylphenyl)propionic acid. [] This enzymatic approach allows for the production of enantiomerically pure (S)-2-(4-Methylphenyl)propionic acid esters, which are valuable building blocks for pharmaceuticals and other fine chemicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)
![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)

![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)






![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)